2,6-Ditert-butyl-4-diazoniophenolate

Description

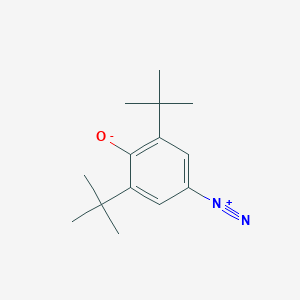

Structure

3D Structure

Properties

CAS No. |

955-02-2 |

|---|---|

Molecular Formula |

C14H20N2O |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

2,6-ditert-butyl-4-diazoniophenolate |

InChI |

InChI=1S/C14H20N2O/c1-13(2,3)10-7-9(16-15)8-11(12(10)17)14(4,5)6/h7-8H,1-6H3 |

InChI Key |

NRJGCANPWXHZFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1[O-])C(C)(C)C)[N+]#N |

Origin of Product |

United States |

Synthetic Methodologies and Pathway Elucidation for 2,6 Ditert Butyl 4 Diazoniophenolate

Strategies for the Synthesis of Precursors: 2,6-Di-tert-butylphenol (B90309) to 4-Aminophenol Derivatives

An optimized and efficient pathway for synthesizing 2,6-di-tert-butyl-4-aminophenol involves a two-step process starting from 2,6-di-tert-butylphenol: nitrosation followed by reduction. guidechem.comgoogle.com This method is a significant improvement over older routes that utilized nitration and subsequent reduction. guidechem.com

The first step is the electrophilic substitution at the para-position of the phenol (B47542) with a nitroso group (-NO). This is achieved by reacting 2,6-di-tert-butylphenol with sodium nitrite (B80452) in the presence of an acid, such as sulfuric acid, in a suitable solvent like ethanol (B145695). google.com The reaction proceeds under mild conditions to yield the intermediate, 2,6-di-tert-butyl-4-nitrosophenol (B81014). google.com

The second step involves the reduction of the nitroso group to an amino group (-NH2). This transformation is carried out using a reducing agent. An effective method employs sodium hydrosulfite (often referred to by the trade name V-Brite B) in an alkaline ethanolic solution. google.com This pathway is favored for its high efficiency and more environmentally friendly profile compared to methods using metal-based reducing agents like Zinc. guidechem.com

This nitrosation-reduction sequence provides a direct and high-yielding route to the desired 2,6-di-tert-butyl-4-aminophenol precursor. google.com

The nitrosation and reduction pathway has been optimized to achieve nearly quantitative yields, making it suitable for industrial-scale production. guidechem.comgoogle.com In contrast, the former nitration-reduction method suffered from lower yields, harsh reaction conditions, and significant environmental drawbacks. guidechem.com

For the nitrosation step, the reaction of 2,6-di-tert-butylphenol with sodium nitrite and sulfuric acid in 95% industrial alcohol at room temperature for approximately 1.5 to 4 hours results in the formation of 2,6-di-tert-butyl-4-nitrosophenol with a yield of up to 99.2% and purity exceeding 99.8%. google.com

For the subsequent reduction step, the nitrosophenol intermediate is treated with sodium hydroxide (B78521) and a reducing agent like V-Brite B in an ethanol solvent. The reaction is typically stirred for 1 to 2 hours at a controlled temperature of 20 to 50 °C. google.com

| Parameter | Nitrosation/Reduction Pathway | Nitration/Reduction Pathway |

|---|---|---|

| Starting Material | 2,6-di-tert-butylphenol | 2,6-di-tert-butylphenol |

| Step 1 Reagents | Sodium nitrite, Sulfuric acid | Nitric acid |

| Step 1 Yield | ~99% | 81.7% |

| Step 2 Reagents | Sodium hydrosulfite (V-Brite B), NaOH | Zn/CaCl2 |

| Step 2 Yield | High (component of 99% overall) | 80.6% |

| Overall Yield | Up to 99.0% | ~65.8% |

| Reaction Conditions | Mild, short reaction times | Harsh, long reaction times (up to 10h for nitration) |

| Environmental Impact | Minimal waste, recyclable reactants | Heavy metal pollution, cumbersome post-treatment |

Diazotization Chemistry for the Formation of 2,6-Ditert-butyl-4-diazoniophenolate

The conversion of 2,6-di-tert-butyl-4-aminophenol to this compound involves a diazotization reaction. This process transforms the primary aromatic amine into a diazonium salt. The reaction is typically performed at low temperatures (e.g., 0 °C) by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like sulfuric or hydrochloric acid. scialert.net The resulting product is a zwitterionic inner salt, also known as a quinone diazide, due to the presence of the acidic phenolic proton and the basic amino group on the same aromatic ring.

The diazotization of aminophenols presents specific challenges not encountered with simple anilines. The presence of the hydroxyl group, which exists as a phenoxide under certain pH conditions, makes the aromatic ring highly electron-rich. This high reactivity can lead to several complications:

Instability: Aryl diazonium salts are known for their potential thermal instability and can be explosive, especially in solid form. researchgate.net The electron-donating nature of the phenoxide and the bulky tert-butyl groups can influence the stability of the diazonium group.

Side Reactions: The activated ring is susceptible to unwanted side reactions. The diazonium salt formed can couple with unreacted aminophenol molecules to form azo dyes, reducing the yield of the desired product.

pH Control: The reaction's pH is critical. The diazotizing agent exists in different forms depending on the acidity of the solution. For weakly basic aromatic amines, the reaction is typically carried out in a strong acid. However, the phenolic group's acidity must also be considered, as it influences the reactivity of the aromatic ring.

The structure of 2,6-di-tert-butyl-4-aminophenol, with its sterically hindering tert-butyl groups flanking the phenoxide, may offer some degree of stabilization and regioselectivity, but careful control of reaction conditions remains paramount.

Given the inherent safety risks and potential for side reactions associated with diazotization, modern synthetic chemistry is moving towards more controlled and efficient methods through process intensification. mdpi.commdpi.com These strategies aim to improve safety, efficiency, and product quality while reducing waste and operational costs. mdpi.com

For diazotization reactions, continuous-flow technology using microreactors is a particularly promising innovative route. researchgate.net This approach offers several advantages:

Enhanced Safety: By conducting the reaction in a small, confined volume, the accumulation of hazardous diazonium intermediates is minimized, significantly reducing the risk of explosion. researchgate.net

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, quickly dissipating the heat generated by the exothermic diazotization reaction and preventing thermal decomposition.

Increased Efficiency: Continuous-flow processes can lead to shorter reaction times and higher yields by maintaining optimal reaction conditions consistently. researchgate.net Research has shown that high yields in diazotization can be achieved with residence times of just 13-16 seconds in a microreactor. researchgate.net

Applying these process intensification principles, such as continuous diazotization in a microreactor, to the synthesis of this compound could provide a safer, more efficient, and scalable manufacturing process compared to traditional batch methods. researchgate.net

Mechanistic Investigations and Reactivity Profiling of 2,6 Ditert Butyl 4 Diazoniophenolate

Decomposition Pathways and Nitrogen Extrusion Kinetics

Information regarding the specific mechanisms and products of decomposition for 2,6-ditert-butyl-4-diazoniophenolate is sparse.

Thermal Decomposition Mechanisms and Products

The thermal decomposition of 2,6-di-tert-butyl-p-benzoquinone (B114747) diazide has been studied in the presence of amines, as indicated by the title of a publication in the Russian Chemical Bulletin. documentsdelivered.com However, the detailed findings of this study, including the reaction mechanism, the identity of the resulting products, and the kinetics of nitrogen extrusion, are not detailed in available abstracts or databases. The reactivity of the diazonium functional group suggests that thermal decomposition would likely proceed via the extrusion of nitrogen gas (N₂) to form a highly reactive intermediate, potentially a carbene or a diradical species. The ultimate products would depend on the solvent and other reagents present, such as the aforementioned amines. documentsdelivered.com Without access to the specific study, further analysis remains speculative.

Photochemical Transformations and Photo-induced Reactivity

No specific studies on the photochemical transformations or photo-induced reactivity of this compound could be located. Research on related, but structurally distinct, compounds such as p-benzoquinone diazide carboxylic acids shows that photolysis can lead to carbene formation followed by secondary reactions. However, the presence of the bulky tert-butyl groups on the target molecule would significantly influence its electronic properties and steric environment, making direct comparisons to other diazides unreliable.

Reactions with Nucleophilic Species: Substitutions and Additions

The previously mentioned study on the thermal decomposition in amines suggests that this compound does react with nucleophiles. documentsdelivered.com Amines could potentially attack the electrophilic carbon skeleton or interact with the intermediates formed after nitrogen extrusion. However, without the experimental details, it is impossible to determine whether these are substitution or addition reactions, or to describe the resulting products and mechanisms.

Radical Chemistry and Electron Transfer Processes in this compound Systems

There is no direct evidence or research available concerning the radical chemistry or electron transfer processes specifically involving this compound.

Role of the Phenoxide Anion in Radical Stabilization and Generation

The role of the phenoxide anion in radical chemistry is well-established in related compounds, such as 2,6-di-tert-butylphenols, which are known antioxidants. The phenoxide moiety can stabilize adjacent radicals through resonance. In the context of the diazoniophenolate, it is plausible that upon decomposition and radical generation, the oxygen atom and the ring system could play a role in stabilizing the resulting reactive species. However, this is an extrapolation, as no specific studies confirm this role for this compound itself.

Investigation of Radical-Mediated Reaction Pathways

While the corresponding phenols (like BHT) are famous for their radical-scavenging abilities via hydrogen atom transfer, the pathways for this compound would be fundamentally different due to the diazonium group. Decomposition could initiate radical pathways, but investigations into these specific mechanisms, analogous to antioxidant activity, have not been found in the available literature.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (HMBC, HMQC) NMR techniques provide detailed information about the chemical environment of atoms and their connectivity.

For a molecule like 2,6-ditert-butyl-4-diazoniophenolate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The tert-butyl groups, being chemically equivalent, would produce a single, sharp resonance in the upfield region, typically around 1.3-1.5 ppm, integrating to 18 protons. The aromatic protons on the benzene (B151609) ring would appear as a singlet further downfield, owing to the symmetrical substitution pattern.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the two equivalent tert-butyl groups would each give rise to two signals: one for the quaternary carbon and another for the methyl carbons. The aromatic ring would exhibit four distinct signals: one for the carbon bearing the diazonium group, one for the carbon attached to the oxygen, two for the carbons bonded to the tert-butyl groups, and two for the remaining aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the nature of the substituents. The diazonium group, being strongly electron-withdrawing, would cause a downfield shift for the carbon atom to which it is attached (C-4). Conversely, the phenolate (B1203915) oxygen, being electron-donating, would cause an upfield shift for the carbon atom it is bonded to (C-1).

The following table provides representative ¹H and ¹³C NMR chemical shift data for related 2,6-di-tert-butylphenol (B90309) derivatives.

| Compound | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

|---|---|---|

| 2,6-di-tert-butyl-4-methylphenol | 6.98 (s, 2H, ArH), 5.01 (s, 1H, OH), 2.27 (s, 3H, ArCH₃), 1.43 (s, 18H, C(CH₃)₃) wikipedia.org | Not available in cited sources |

| 2,6-di-tert-butyl-4-ethylphenol | Not available in cited sources | Not available in cited sources |

| Benzenediazonium (B1195382) ion | Not available in cited sources | A study on benzenediazonium ions showed that the carbon atom bearing the diazonium group is significantly deshielded. acs.org |

Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence (HMQC) are crucial for confirming the connectivity of atoms within a molecule.

HMQC: This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. For this compound, an HMQC spectrum would show correlations between the tert-butyl protons and their corresponding carbons, as well as between the aromatic protons and their attached carbons.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

For this compound, the most characteristic vibrational mode would be the N≡N stretching of the diazonium group. This typically appears as a strong and sharp band in the IR spectrum in the region of 2200-2300 cm⁻¹. The exact position of this band is sensitive to the electronic nature of the substituents on the aromatic ring. The C-O stretching of the phenolate group would be expected around 1200-1300 cm⁻¹. The presence of the tert-butyl groups would be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and characteristic bending vibrations around 1365-1395 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in the fingerprint region.

The table below summarizes key IR absorption frequencies for functional groups relevant to this compound and related compounds.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference Compound Information |

|---|---|---|

| N≡N stretch (Diazonium) | 2200 - 2300 | The diazonium group stretching frequency is influenced by substituents on the aromatic nucleus. oup.com |

| C-O stretch (Phenolate) | 1200 - 1300 | No specific data available in the provided search results. |

| C-H stretch (tert-butyl) | 2850 - 2970 | No specific data available in the provided search results. |

| C-H bend (tert-butyl) | 1365 - 1395 | No specific data available in the provided search results. |

| Aromatic C=C stretch | 1450 - 1600 | No specific data available in the provided search results. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. However, the analysis of diazonium salts by conventional techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to their thermal instability. researchgate.net Techniques like Electrospray Ionization (ESI) are more suitable.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. A characteristic fragmentation pattern would involve the loss of a neutral nitrogen molecule (N₂), which is a very stable fragment, leading to a prominent peak in the spectrum. Further fragmentation of the resulting aryl cation could also be observed.

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound is not available in the provided search results, data from related 2,6-di-tert-butylphenol derivatives can offer insights into the expected solid-state conformation. Studies on various 2,6-di-tert-butylphenol derivatives show that the bulky tert-butyl groups impose significant steric hindrance, influencing the planarity of the molecule and intermolecular interactions. nih.govresearchgate.net In the case of this compound, the C-N≡N linkage is expected to be nearly linear. wikipedia.org The crystal packing would be influenced by electrostatic interactions between the diazonium cation and the phenolate oxygen, as well as van der Waals forces.

The following table presents crystallographic data for a related 2,6-di-tert-butylphenol derivative.

| Compound | Crystal System | Space Group | Key Structural Features |

|---|

| (E)-2,6-di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol | Orthorhombic | Pnma | The molecule is essentially planar. Molecules are linked by O-H···O hydrogen bonds. iucr.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores. The aromatic ring and the diazonium group in this compound constitute a chromophoric system.

Benzenediazonium salts are known to be colored and exhibit absorption in the visible or near-UV region. colostate.edu The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* transitions of the aromatic system, which would be influenced by the presence of the diazonium and phenolate groups. The position and intensity of these absorption maxima are sensitive to the solvent polarity and the electronic nature of the substituents.

Computational Chemistry and Theoretical Modeling of 2,6 Ditert Butyl 4 Diazoniophenolate

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and energetic properties of molecules.

Homolytic Bond Dissociation Enthalpy (BDE) is a critical parameter for assessing the strength of a chemical bond and predicting the antioxidant capacity of phenolic compounds. For phenols, the O-H BDE is a key descriptor of their ability to scavenge free radicals. While 2,6-ditert-butyl-4-diazoniophenolate exists as a zwitterion, analysis of the O-H BDE of the corresponding protonated phenol (B47542) provides insight into the stability of the phenoxyl radical.

DFT calculations, particularly using hybrid functionals like B3LYP, have been extensively employed to determine the O-H BDE of substituted phenols. mdpi.comresearchgate.netacs.org Studies have shown a strong correlation between the electronic nature of the substituents on the aromatic ring and the O-H BDE. Electron-donating groups generally decrease the BDE, stabilizing the resulting phenoxyl radical, while electron-withdrawing groups increase it. mdpi.comijesi.org For instance, the calculated gas-phase O-H BDE for phenol is approximately 346.15 kJ/mol. ijesi.org The presence of two tert-butyl groups at the ortho positions in the phenol precursor to the title compound would be expected to slightly lower the BDE due to their electron-donating inductive effect. Conversely, the powerful electron-withdrawing diazonium group at the para position would significantly increase the O-H BDE of the protonated form.

The table below, based on data from analogous substituted phenols, illustrates the effect of substituents on the O-H Bond Dissociation Enthalpy.

| Substituent (para position) | Calculated O-H BDE (kcal/mol) at (RO)B3LYP/6-311++G(2df,2p) |

|---|---|

| -NH2 | 77.9 |

| -OCH3 | 81.3 |

| -OH | 81.7 |

| -CH3 | 85.1 |

| -H | 87.5 |

| -Cl | 86.1 |

| -F | 85.4 |

| -CN | 89.4 |

| -CF3 | 90.4 |

| -NO2 | 91.7 |

Table 1: Calculated O-H Bond Dissociation Enthalpies for para-substituted phenols. Data extracted from Chandra, A. K., & Uchimaru, T. (2002). researchgate.net

Ionization Potential (IP) is another fundamental electronic property, representing the energy required to remove an electron from a molecule. For the this compound zwitterion, the IP would be influenced by both the electron-rich phenoxide and the electron-deficient diazonium group. Computational studies on aqueous phenol and phenolate (B1203915) have provided valuable benchmarks. The calculated vertical ionization energy for aqueous phenolate is approximately 7.7 eV. nih.govnih.gov The presence of the strongly electron-withdrawing diazonium group in the title compound would be expected to significantly increase the ionization potential compared to a simple phenoxide ion.

| Species | Calculated Vertical Ionization Energy (VIE) in bulk water (eV) | Experimental VIE in bulk water (eV) |

|---|---|---|

| Phenol | 7.9 | 7.8 ± 0.1 |

| Phenolate | 7.7 | 7.1 ± 0.1 |

Table 2: Calculated and Experimental Vertical Ionization Energies for aqueous phenol and phenolate. Data extracted from Tentscher, P. R., & Arey, J. S. (2012). nih.govnih.gov

The geometry of this compound is significantly influenced by the steric bulk of the two tert-butyl groups flanking the phenoxide oxygen. These groups impose considerable steric hindrance, which can affect the planarity of the molecule and the orientation of the diazonium group.

Computational conformational analysis of related molecules, such as 2,4-di-tert-butylphenol (B135424) and other substituted phenols, has been performed to understand the preferred geometries. wordpress.comcornell.edu For the title compound, the tert-butyl groups would force the C-C(CH₃)₃ bonds to adopt staggered conformations to minimize steric strain. Furthermore, these bulky groups can influence the rotational barrier of the C-N bond of the diazonium group. The steric hindrance provided by the tert-butyl groups is known to enhance the stability of phenolic compounds by protecting the hydroxyl group from rapid oxidation. nih.gov In the case of this compound, this steric shielding could also influence its reactivity by hindering the approach of reactants to the phenoxide oxygen and the ortho positions of the aromatic ring.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the behavior of molecules in the solution phase over time. For an ionic, zwitterionic compound like this compound, MD simulations can provide critical insights into its interactions with solvent molecules, which in turn govern its solubility, stability, and reactivity.

MD studies of aqueous salt solutions reveal how ions structure the surrounding water molecules into solvation shells. ucl.ac.uk For this compound in a polar solvent like water, the negatively charged phenoxide oxygen would strongly interact with the hydrogen atoms of water molecules through hydrogen bonding. Simultaneously, the positively charged diazonium group would be solvated by the oxygen atoms of the water molecules. The bulky and hydrophobic tert-butyl groups would have a disruptive effect on the local hydrogen-bonding network of water.

Simulations on the solvation shell dynamics of molecules in various solvents have shown that the relaxation times of the solvation number are related to the translational and rotational dynamics of the solvent molecules. nih.gov Understanding these dynamics is crucial for predicting how the solvent mediates the reactivity of the diazonium salt, for example, in azo coupling reactions where the solvent can influence the approach of the coupling partner.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity Prediction

The reactivity of arenediazonium salts is a key aspect of their chemistry, with applications in syntheses such as Sandmeyer and Gomberg-Bachmann reactions, as well as azo coupling. masterorganicchemistry.comchemistrysteps.com The electrophilicity of the terminal nitrogen atom of the diazonium group is a critical factor in these reactions.

A QSAR model for the reactivity of a series of substituted benzenediazonium (B1195382) salts would typically involve calculating a set of molecular descriptors. These descriptors can be electronic (e.g., partial atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. For this compound, key descriptors would include:

The partial positive charge on the terminal nitrogen atom: A higher positive charge would correlate with increased electrophilicity and reactivity in azo coupling reactions.

The LUMO energy: A lower LUMO energy would indicate a greater propensity to accept electrons from a nucleophile.

Steric parameters related to the tert-butyl groups: These would quantify the steric hindrance around the reactive sites.

By establishing a correlation between these descriptors and the experimentally determined reaction rates for a training set of diazonium salts, a predictive QSAR model could be developed to estimate the reactivity of new compounds like this compound.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry is widely used to predict various spectroscopic properties, such as UV-Vis and infrared (IR) spectra. Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption maxima (λmax) in UV-Vis spectra.

For a molecule like this compound, which contains a chromophore, TD-DFT calculations can predict its color. The electronic transitions in such a molecule are typically of the π → π* type, and the position of the λmax is sensitive to the substituents on the aromatic ring. The combination of the electron-donating phenoxide and the electron-withdrawing diazonium group creates a "push-pull" system, which is expected to result in a significant red shift of the main absorption band into the visible region.

Numerous studies have demonstrated the utility of TD-DFT in predicting the UV-Vis spectra of azo dyes and other organic chromophores, often with good agreement with experimental data, especially when solvent effects are included in the calculations. nih.govd-nb.infoacademie-sciences.fr

Similarly, DFT calculations can predict the vibrational frequencies of a molecule, which can be compared to experimental IR and Raman spectra. The calculated IR spectrum of this compound would be expected to show characteristic peaks for the N≡N triple bond stretch of the diazonium group (typically around 2220-2300 cm⁻¹), as well as vibrations associated with the tert-butyl groups and the substituted benzene (B151609) ring. Comparisons between theoretical and experimental IR spectra for substituted phenols have shown good agreement, aiding in the assignment of vibrational modes. wordpress.comnih.gov

The table below presents a comparison of experimental and calculated vibrational frequencies for a related compound, 2,4-di-tert-butylphenol, illustrating the accuracy of such predictions.

| Vibrational Mode | Experimental FT-IR Frequency (cm⁻¹) | Calculated Frequency (B3LYP/6-31G(d)) (cm⁻¹) |

|---|---|---|

| OH Stretch | 3514 | 3553 |

| OH In-plane Bend | 1177 | 1171 |

| OH Out-of-plane Bend | 362 (Raman) | ~350 |

Table 3: Comparison of experimental and calculated vibrational frequencies for 2,4-di-tert-butylphenol. Data extracted from Ramalingam, S., et al. (2012). wordpress.com

Applications of 2,6 Ditert Butyl 4 Diazoniophenolate in Organic Synthesis and Materials Science Research

Development as a Synthon for Orthogonally Substituted Phenols

The diazonium group is a well-established and highly versatile functional group in organic synthesis, primarily due to its excellent leaving group ability (dinitrogen gas). This reactivity makes 2,6-ditert-butyl-4-diazoniophenolate an exceptional synthon for the preparation of orthogonally substituted phenols, where the substituent at the 4-position can be introduced with high selectivity. The steric hindrance provided by the two tert-butyl groups directs the reactivity to the para-position, allowing for precise chemical modifications.

A key set of reactions that underscore the utility of aryl diazonium salts are the Sandmeyer and Sandmeyer-type reactions . These reactions provide a pathway to introduce a wide variety of substituents onto an aromatic ring that are often difficult to install through direct substitution methods. For this compound, these transformations would yield a range of 4-substituted-2,6-di-tert-butylphenols.

Table 1: Potential Sandmeyer and Related Reactions of this compound

| Reagent | Product | Reaction Type |

| Copper(I) chloride (CuCl) | 4-Chloro-2,6-di-tert-butylphenol | Sandmeyer Reaction |

| Copper(I) bromide (CuBr) | 4-Bromo-2,6-di-tert-butylphenol | Sandmeyer Reaction |

| Copper(I) cyanide (CuCN) | 4-Cyano-2,6-di-tert-butylphenol | Sandmeyer Reaction |

| Potassium iodide (KI) | 4-Iodo-2,6-di-tert-butylphenol | Sandmeyer-type Reaction |

| Tetrafluoroboric acid (HBF₄), heat | 4-Fluoro-2,6-di-tert-butylphenol | Balz-Schiemann Reaction |

| Water (H₂O), heat | 2,6-Di-tert-butylphenol (B90309) | Hydrodediazoniation |

Another important transformation is the Gomberg-Bachmann reaction , which allows for the formation of biaryl compounds. In this reaction, the diazonium salt is treated with another aromatic compound, typically in the presence of a base, to form a new carbon-carbon bond. The reaction proceeds through a radical mechanism and can be used to synthesize a variety of biaryl derivatives of 2,6-di-tert-butylphenol.

Role in the Synthesis of Novel 4-Substituted-2,6-di-tert-butylphenol Derivatives

Building upon its role as a versatile synthon, this compound is a key starting material for the synthesis of a diverse array of novel 4-substituted-2,6-di-tert-butylphenol derivatives. These derivatives are of significant interest due to their potential applications as antioxidants, stabilizers, and building blocks for more complex molecules.

The synthesis of these derivatives often begins with the diazotization of 2,6-di-tert-butyl-4-aminophenol. This precursor is synthesized from 2,6-di-tert-butylphenol through a two-step process of nitrosation followed by reduction. Once the diazonium salt is formed, it can be subjected to a variety of nucleophilic substitution reactions to introduce different functional groups at the 4-position.

Table 2: Examples of Novel 4-Substituted-2,6-di-tert-butylphenol Derivatives Synthesized from the Diazonium Salt

| 4-Substituent | Potential Application |

| -Cl, -Br, -I | Intermediates for further functionalization |

| -CN | Precursor for carboxylic acids, amides, and amines |

| -OH | Dihydroxylated compounds with enhanced antioxidant potential |

| -Aryl | Biaryl compounds with unique electronic and steric properties |

| -SCH₃ | Sulfur-containing antioxidants |

The synthesis of these derivatives is crucial for structure-activity relationship studies, allowing researchers to fine-tune the properties of the hindered phenol (B47542) for specific applications. For example, the introduction of different functional groups at the 4-position can modulate the antioxidant activity, solubility, and thermal stability of the resulting compound.

Exploration in Polymerization Inhibition and Stabilization Mechanisms (drawing from related hindered phenol research)

Hindered phenols are a well-established class of primary antioxidants and polymerization inhibitors. Their mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a reactive radical species, thereby terminating the radical chain reaction that leads to polymer degradation. The resulting phenoxyl radical is stabilized by the bulky ortho substituents, which prevent it from initiating new polymerization chains.

While specific studies on this compound as a polymerization inhibitor are not widely available, the broader class of 2,6-di-tert-butylphenol derivatives is extensively used for this purpose. These compounds are effective at scavenging peroxy radicals, which are key intermediates in the oxidative degradation of polymers.

The general mechanism for polymerization inhibition by hindered phenols can be summarized as follows:

Initiation: A polymer chain radical (P•) is formed.

Propagation: The polymer radical reacts with oxygen to form a peroxy radical (POO•).

Termination: The hindered phenol (ArOH) donates a hydrogen atom to the peroxy radical, forming a hydroperoxide and a stable phenoxyl radical (ArO•).

POO• + ArOH → POOH + ArO•

The stability of the phenoxyl radical is critical to the effectiveness of the inhibitor. The bulky tert-butyl groups in 2,6-di-tert-butylphenol derivatives sterically hinder the radical, preventing it from participating in further reactions that could propagate the polymerization or degradation process.

It is plausible that derivatives synthesized from this compound could be incorporated into polymer backbones or used as additives to enhance the stability of a wide range of polymeric materials.

Investigation in Specialized Catalytic Systems and Reagent Design

The unique electronic and steric properties of 2,6-di-tert-butylphenol derivatives make them attractive ligands for the design of specialized catalytic systems. The bulky tert-butyl groups can create a specific coordination environment around a metal center, influencing the catalyst's activity, selectivity, and stability.

While direct applications of this compound in catalysis are not extensively documented, its derivatives have been explored in this context. For instance, metal complexes of substituted 2,6-di-tert-butylphenols have been investigated as catalysts for oxidation reactions. The diazonium group of this compound could be utilized to anchor the hindered phenol moiety to a solid support or to another ligand, creating a heterogeneous or a multidentate catalyst.

Furthermore, the reactivity of the diazonium group itself can be harnessed in the design of novel reagents. For example, it could be used to generate highly reactive aryl radical intermediates in a controlled manner for use in specific organic transformations. The steric bulk of the 2,6-di-tert-butylphenol scaffold would likely influence the selectivity of such reactions.

Table 3: Potential Catalytic Applications of Derivatives of this compound

| Catalytic System | Potential Application |

| Metal complexes with 4-substituted-2,6-di-tert-butylphenol ligands | Selective oxidation, polymerization, and cross-coupling reactions |

| Supported catalysts on polymers or inorganic materials | Heterogeneous catalysis with improved recyclability |

| Reagents for radical-mediated reactions | Generation of sterically hindered aryl radicals for selective synthesis |

Applications in Advanced Functional Materials (e.g., photoresists, sensors, redox-active systems)

The versatile chemistry of this compound opens up possibilities for its use in the development of advanced functional materials. The ability to introduce a wide range of functional groups at the 4-position allows for the tailoring of the material's properties for specific applications.

Photoresists: Phenolic resins are a key component of many photoresist formulations. The introduction of the 2,6-di-tert-butylphenol moiety could enhance the thermal stability and etch resistance of the photoresist. The diazonium group itself is photosensitive and could potentially be used as a photoactive component in certain types of photoresists.

Sensors: The phenolic hydroxyl group can act as a recognition site for various analytes. By functionalizing the 4-position of the 2,6-di-tert-butylphenol scaffold with a signaling unit (e.g., a chromophore or a fluorophore) via the diazonium salt, it may be possible to design chemosensors for the detection of specific ions or molecules.

Redox-Active Systems: Hindered phenols can undergo reversible oxidation to form stable phenoxyl radicals. This redox activity can be exploited in the design of organic electronic materials, such as charge-storage materials for batteries or redox mediators in electrochemical systems. The diazonium group could be used to polymerize or graft the redox-active hindered phenol unit onto a conductive backbone, creating a functional redox-active polymer.

While these applications are largely speculative at this stage and require further research, the unique combination of a stable, sterically hindered phenol and a highly reactive diazonium group in this compound makes it a promising platform for the development of new and innovative functional materials.

Impact of Steric Hindrance and Zwitterionic Character on 2,6 Ditert Butyl 4 Diazoniophenolate Chemistry

Influence of ortho-tert-Butyl Groups on Reactivity and Selectivity

The presence of bulky tert-butyl groups at the ortho positions (2 and 6) of the phenol (B47542) ring exerts a profound steric influence on the reactivity and selectivity of 2,6-Ditert-butyl-4-diazoniophenolate. These groups act as formidable steric shields, physically obstructing access to the adjacent phenolate (B1203915) oxygen and the ortho carbons of the aromatic ring. This steric hindrance dictates the regioselectivity of chemical reactions, effectively directing interactions towards the more accessible diazonium functional group.

In electrophilic aromatic substitution reactions, the tert-butyl group is generally considered an ortho-para director. stackexchange.com However, its significant size sterically blocks the ortho positions to a large extent, making substitution at the para position strongly preferential. stackexchange.com In the case of this compound, the ortho positions are already occupied by these bulky groups, which channels the reactivity away from the ring and towards the diazonium group. Research on analogous sterically hindered molecules, such as 2,6-di-tert-butyl-4-nitrophenolate, has shown that these groups can prevent coordination at the phenolate oxygen, forcing the molecule to bind through an alternative site. nih.gov This principle of sterically directed binding and reactivity is directly applicable to the diazoniophenolate, where the bulky substituents protect the phenolate oxygen from direct attack by electrophiles or participation in coordination complexes that favor phenoxide binding. nih.gov

Consequently, reactions that might otherwise involve the phenolate oxygen or the aromatic ring are suppressed. For instance, in diazo coupling reactions, where the diazonium ion acts as an electrophile, the steric hindrance ensures that the coupling partner attacks the terminal nitrogen atom exclusively. This prevents side reactions at the ring and leads to a high degree of selectivity for the formation of azo compounds. libretexts.orgwikipedia.org The tert-butyl groups effectively create a "reactive pocket" around the diazonium group, enhancing the predictability and outcome of its chemical transformations.

Consequences of Zwitterionic Nature on Molecular Stability and Solvation Properties

This compound is a zwitterion, a molecule that contains both a positive and a negative charge, existing as an internal salt of a diazonium cation and a phenolate anion. This zwitterionic, or inner salt, character has significant consequences for the compound's molecular stability and its interactions with solvents.

The solvation properties are uniquely influenced by the combination of its zwitterionic core and the bulky, nonpolar tert-butyl groups. Zwitterions are typically polar and interact strongly with polar, protic solvents like water through hydrogen bonding. rsc.org However, studies on structurally related bulky phenolate dyes have shown that the large tert-butyl groups can hinder the formation of hydrogen bonds with hydrogen-bond-donating solvents. researchgate.net These lipophilic groups envelop the polar core, making the molecule as a whole more soluble in less polar organic solvents than would be expected for a typical zwitterion. This steric shielding of the phenolate oxygen by the tert-butyl groups reduces its ability to act as a hydrogen bond acceptor, thereby modifying its solvation shell and behavior in solution. researchgate.net The result is a molecule with a complex solubility profile, possessing characteristics of both a polar salt and a nonpolar organic compound.

Stereoelectronic Effects on Reaction Pathways and Intermediate Lifetimes

Stereoelectronic effects, the interplay of steric properties and electronic charge distribution, are critical in determining the reaction pathways and the lifetimes of intermediates for this compound. The molecule's reactivity is governed by the combined influence of the electron-donating phenolate oxygen, the strongly electron-withdrawing diazonium group, and the sterically demanding ortho-tert-butyl groups. wikipedia.org

The steric component, provided by the ortho-tert-butyl groups, works in concert with these electronic effects. While the phenolate oxygen electronically activates the ring, the tert-butyl groups sterically prevent electrophiles from attacking the ortho positions. stackexchange.com This ensures that reactions are funneled through specific, sterically accessible pathways. For example, in nucleophilic substitution reactions where the N₂ group is displaced, the bulky substituents protect the resulting aryl cation or radical intermediate from undesired side reactions at the ortho positions, leading to cleaner product formation. ncert.nic.in This combination of steric blockade and electronic modulation allows for precise control over reaction outcomes, stabilizing the ground state of the molecule and influencing the energy landscape of its potential reaction intermediates.

Emerging Research Directions and Future Prospects for 2,6 Ditert Butyl 4 Diazoniophenolate Chemistry

Exploration in Green Chemistry Methodologies for Synthesis and Application

Currently, there is no specific research available on green chemistry methodologies for the synthesis and application of 2,6-Ditert-butyl-4-diazoniophenolate. General advancements in green chemistry for the synthesis of diazonium salts include the use of solid-supported catalysts and flow chemistry techniques to minimize waste and improve safety. For instance, the use of nano silica (B1680970) supported boron trifluoride has been explored as an environmentally benign approach for the synthesis of azo dyes from aromatic amines under solvent-free conditions. However, the application of these methods to the diazotization of 2,6-di-tert-butyl-4-aminophenol has not been reported.

Advancements in High-Throughput Screening for Novel Reactions and Derivatizations

High-throughput screening (HTS) is a powerful tool for the rapid discovery of new reactions and derivatives of chemical compounds. This methodology allows for the parallel execution of numerous reactions, significantly accelerating the research process. While HTS has been applied to a wide range of organic reactions, there is no evidence in the current body of scientific literature of its use to explore novel reactions or derivatizations of this compound. The potential for this compound to undergo various coupling reactions, characteristic of diazonium salts, remains an unexplored area for HTS applications.

Integration into Advanced Functional Materials Research and Niche Chemical Technologies

The integration of specific diazonium compounds into advanced functional materials is an active area of research. The reactive nature of the diazonium group allows for its use in surface modification and polymer synthesis. Sterically hindered phenols, such as derivatives of 2,6-di-tert-butylphenol (B90309), are known for their antioxidant properties and are incorporated into various materials to enhance stability. However, there are no specific studies detailing the integration of this compound into advanced functional materials or its application in niche chemical technologies. Research into its potential use in areas such as molecular electronics, sensor technology, or as a specialized cross-linking agent has yet to be undertaken.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.